molecular formula C9H7K2NO5S B14120268 Dipotassium;quinolin-8-ol;sulfate

Dipotassium;quinolin-8-ol;sulfate

Cat. No.: B14120268
M. Wt: 319.42 g/mol
InChI Key: YNCMTKURLYZSQT-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-ol typically involves the cyclization of o-aminophenol with glycerol in the presence of sulfuric acid. This reaction yields quinolin-8-ol, which can then be combined with dipotassium sulfate to form dipotassium;quinolin-8-ol;sulfate .

Industrial Production Methods

Industrial production of quinolin-8-ol derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The combination with dipotassium sulfate is typically achieved through a simple mixing process, followed by crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Quinolin-8-ol is widely used as a chelating agent for the determination of metal ions in analytical chemistry. Its ability to form stable complexes with various metal ions makes it valuable in quantitative analysis .

Biology

In biological research, quinolin-8-ol derivatives are used as fluorescent probes and sensors due to their photophysical properties. They are also studied for their antioxidant activity .

Medicine

Quinolin-8-ol and its derivatives have shown potential in medicinal chemistry, particularly as antimicrobial, anticancer, and antifungal agents. They are also being explored for their role in treating neurodegenerative diseases like Alzheimer’s .

Industry

In the industrial sector, quinolin-8-ol is used in the production of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of quinolin-8-ol involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. This chelation disrupts the normal function of these enzymes, leading to antimicrobial and anticancer effects. Additionally, quinolin-8-ol can act as a transcription inhibitor, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;quinolin-8-ol;sulfate is unique due to its combination of quinolin-8-ol’s chelating properties with the solubility and stability provided by dipotassium sulfate. This makes it particularly useful in applications requiring both stability and metal ion chelation .

Properties

Molecular Formula

C9H7K2NO5S

Molecular Weight

319.42 g/mol

IUPAC Name

dipotassium;quinolin-8-ol;sulfate

InChI

InChI=1S/C9H7NO.2K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;1-5(2,3)4/h1-6,11H;;;(H2,1,2,3,4)/q;2*+1;/p-2

InChI Key

YNCMTKURLYZSQT-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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